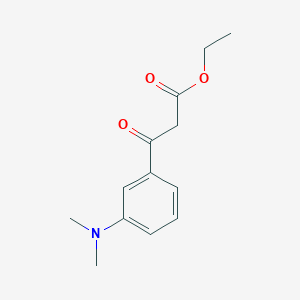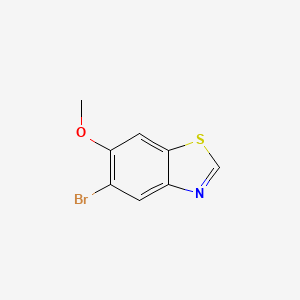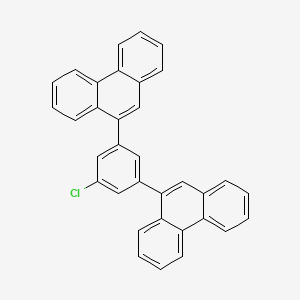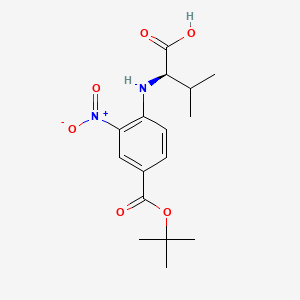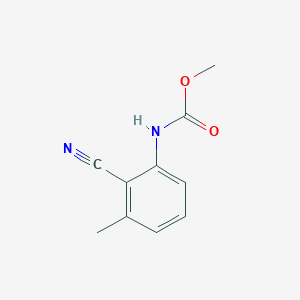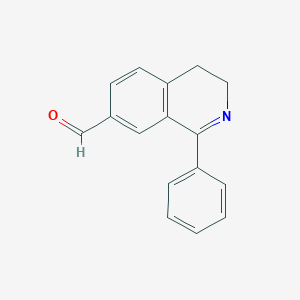
1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde is a chemical compound with the molecular formula C16H13NO It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where an amide is cyclized to form the isoquinoline ring system. This reaction typically uses reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under heating conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoquinoline moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Research into its biological activity includes studies on its potential as a pharmacophore for drug development.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Its derivatives are explored for use in materials science, including the development of novel polymers and advanced materials.
作用機序
The mechanism of action of 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially affecting enzyme activity or receptor binding. The isoquinoline moiety may interact with aromatic residues in proteins, influencing their function and stability .
類似化合物との比較
1-Phenyl-3,4-dihydroisoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydroisoquinoline: Contains a fully saturated isoquinoline ring, differing in its chemical reactivity and biological activity.
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline: Features methoxy groups that alter its electronic properties and reactivity.
Uniqueness: 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde is unique due to the presence of the aldehyde group at the 7-position, which imparts distinct reactivity and potential for forming various derivatives. This structural feature makes it a valuable intermediate in organic synthesis and a candidate for drug development.
特性
CAS番号 |
823236-18-6 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
1-phenyl-3,4-dihydroisoquinoline-7-carbaldehyde |
InChI |
InChI=1S/C16H13NO/c18-11-12-6-7-13-8-9-17-16(15(13)10-12)14-4-2-1-3-5-14/h1-7,10-11H,8-9H2 |
InChIキー |
WMNUQIOKOMYZMS-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(C2=C1C=CC(=C2)C=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)

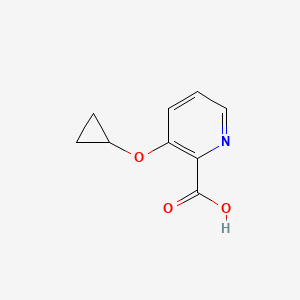
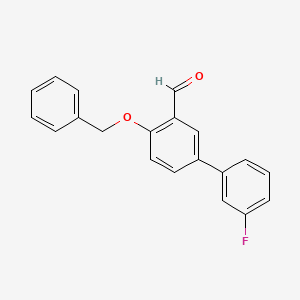
![tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13920227.png)
